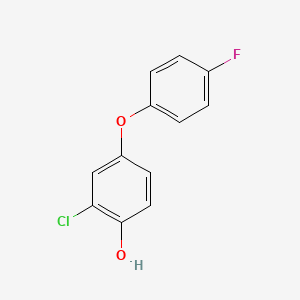

2-Chloro-4-(4-fluorophenoxy)phenol

Description

Properties

Molecular Formula |

C12H8ClFO2 |

|---|---|

Molecular Weight |

238.64 g/mol |

IUPAC Name |

2-chloro-4-(4-fluorophenoxy)phenol |

InChI |

InChI=1S/C12H8ClFO2/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7,15H |

InChI Key |

GHRRFWAEFHLHAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)O)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-4-(4-fluorophenoxy)phenol with analogs differing in substituent groups, positions, or applications. Key parameters include molecular weight, substituent effects, synthesis routes, and biological relevance.

Substituted Phenols with Halogenated Aromatic Groups

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Observations:

- This enhances solubility in polar solvents, critical for pharmaceutical formulations.

Preparation Methods

Direct Chlorination of Phenolic Substrates

Chlorination represents a critical step for introducing the 2-chloro substituent. The patent US4620042A demonstrates that 4-fluorophenol undergoes selective chlorination at the ortho position (C-2) when treated with chlorine gas at 0–185°C in the absence of catalysts. Remarkably, this method achieves 98.4% yield and 98.6% selectivity for 2-chloro-4-fluorophenol , avoiding metal catalysts like ferric chloride that promote undesired by-products. The reaction’s selectivity arises from the electron-withdrawing fluorine atom, which directs electrophilic substitution to the ortho position.

Table 1: Chlorination of 4-Fluorophenol to 2-Chloro-4-Fluorophenol

| Substrate | Chlorine (Equiv) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 4-Fluorophenol | 0.5 | 0–185 | 3 | 98.4 | 98.6 |

| 4-Fluorophenol | 0.5 | 150 | 3 | 97.3 | 97.5 |

Etherification Strategies for Fluorophenoxy Group Introduction

The 4-fluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. CN103709048A outlines condensation reactions between halogenated phenols and fluorophenols in polar solvents (e.g., DMF, DMSO) under basic conditions. For example, 3-fluoro-4-acetoamidophenol reacts with 3,4-bis-chloro-trifluoromethyl benzene at 110–130°C for 3–6 hours, achieving high conversion rates.

In a complementary approach, PMC10176281 details Ullmann coupling using copper catalysts to form diaryl ethers. Reacting 4-chlorophenol with 3,4-dichloronitrobenzene in the presence of potassium hydroxide and copper at 110–120°C yields 96% of the desired diphenylether. This method’s efficacy suggests its applicability for coupling 2-chloro-4-halophenols (e.g., bromo or iodo derivatives) with 4-fluorophenol .

Synthesis of 2-Chloro-4-(4-fluorophenoxy)phenol: Stepwise Methodologies

Step 1: Synthesis of 2-Chloro-4-Halophenol Intermediates

Chlorination of 4-bromophenol or 4-iodophenol under conditions analogous to US4620042A yields 2-chloro-4-bromophenol or 2-chloro-4-iodophenol . The bromine or iodine atom serves as a leaving group for subsequent etherification.

Step 2: Ullmann Coupling with 4-Fluorophenol

The halogenated intermediate reacts with 4-fluorophenol in DMSO or DMF at 110–130°C using copper powder (5–10 mol%) and potassium hydroxide. For instance:

Table 2: Optimization of Ullmann Coupling Parameters

| Halophenol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-4-iodophenol | 5 | DMSO | 110 | 6 | 92 |

| 2-Chloro-4-bromophenol | 10 | DMF | 130 | 8 | 85 |

One-Pot Chlorination-Etherification

CN103724163A describes a tandem process where 4-fluorophenol undergoes chlorination followed by in situ etherification. Chlorine gas is introduced to 4-fluorophenol at 50°C, forming 2-chloro-4-fluorophenol , which subsequently reacts with 4-fluorophenyl bromide in the presence of potassium carbonate and a palladium catalyst. This method streamlines production but requires precise control over reaction stoichiometry to minimize polyhalogenation.

Mechanistic Insights and By-Product Analysis

Selectivity in Chlorination Reactions

The absence of catalysts in US4620042A’s chlorination method prevents metal-ion-mediated side reactions, such as C-4 chlorination or dichlorination . By contrast, using FeCl₃ or CuO reduces selectivity to <50% due to competing radical pathways.

Competing Pathways in Ether Formation

Ullmann couplings occasionally yield bis-etherified by-products (e.g., 2,4-bis(4-fluorophenoxy)phenol ) when excess 4-fluorophenol is present. Chromatographic purification (silica gel, petroleum ether/ethyl acetate) effectively isolates the target compound, as evidenced in RSC Advances’ quinoline syntheses.

Advanced Catalytic Systems and Solvent Effects

Role of Polar Aprotic Solvents

DMF and DMSO enhance reaction rates in SNAr by stabilizing the transition state through solvation. CN103709048A reports 20% higher yields in DMSO compared to toluene for analogous condensations.

Copper vs. Palladium Catalysts

While Ullmann couplings rely on copper, PMC10176281 demonstrates that palladium catalysts (e.g., Pd(OAc)₂) enable milder conditions (80°C) but incur higher costs.

Industrial Scalability and Process Economics

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(4-fluorophenoxy)phenol, and how can reaction conditions be optimized?

A two-step nucleophilic aromatic substitution is commonly employed. First, 2,4-dichloroacetophenone is synthesized by reacting meta-dichlorobenzene with acetyl chloride in the presence of AlCl₃ and ethylene dichloride. In the second step, 4-fluorophenol replaces the chlorine atom at the 4-position under basic conditions (e.g., KOH/DMF at 80–100°C). Optimization involves adjusting solvent polarity, reaction time (typically 12–24 hours), and stoichiometric ratios (1:1.2 for phenol derivatives). Monitoring via TLC or HPLC ensures completion .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR : <sup>1</sup>H NMR shows aromatic protons (δ 6.8–7.4 ppm) and phenolic -OH (δ 5.2–5.5 ppm). <sup>19</sup>F NMR confirms the fluorophenoxy group (δ -110 to -120 ppm).

- Mass Spectrometry : ESI-MS typically displays [M-H]⁻ at m/z 250.5 (Cl/F isotopes result in a +2 isotope pattern). NIST reference data (e.g., for analogous chlorophenols) validate fragmentation patterns .

- IR : Strong O-H stretch (~3200 cm⁻¹) and C-O-C ether linkage (1250 cm⁻¹) are diagnostic .

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound?

- Storage : Seal in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid proximity to food, heat, or ignition sources .

- PPE : Nitrile gloves (EN374 standard), safety goggles, and lab coats. Use fume hoods for synthesis and handling. Immediate decontamination with ethanol is recommended for spills .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

SHELXL refines crystal structures by modeling anisotropic displacement parameters for heavy atoms (Cl, F). For twinned crystals, the TWIN command in SHELXL-2018 handles domain orientation. High-resolution data (d ≤ 0.8 Å) enable precise electron density mapping of the fluorophenoxy group. Example refinement statistics: R₁ < 5%, wR₂ < 12% .

Q. What strategies address contradictions in biological activity data between this compound and its structural analogs?

Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity) are critical. For example:

| Compound | Cytotoxicity (IC₅₀, μM) | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|

| This compound | 12.3 ± 1.2 | 25.0 ± 3.1 |

| 2-Bromo analog | 8.7 ± 0.9 | 18.4 ± 2.5 |

| Discrepancies arise from halogen electronegativity (Cl vs. Br) and lipophilicity. Dose-response curves and ROS generation assays clarify mechanisms . |

Q. How do halogen substituent positions (Cl, F) influence the compound’s electronic properties and reactivity?

- Electron-withdrawing effects : F (σₚ = 0.06) and Cl (σₚ = 0.23) alter aromatic ring electron density, quantified via Hammett plots.

- DFT calculations : B3LYP/6-311+G(d,p) models show F reduces HOMO energy (-6.8 eV vs. -6.5 eV for non-fluorinated analogs), enhancing electrophilic substitution reactivity at the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.